molecular formula C9H5F3N2O B1388818 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone CAS No. 403660-48-0

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Cat. No.: B1388818
CAS No.: 403660-48-0
M. Wt: 214.14 g/mol
InChI Key: UAZVGXXGCZPWGT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone (CAS: 403660-48-0) is a fluorinated aromatic ketone featuring a trifluoromethyl group attached to an indazole ring. The indazole moiety, a bicyclic structure with two nitrogen atoms, imparts unique electronic and steric properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)5-1-2-7-6(3-5)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZVGXXGCZPWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664359
Record name 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403660-48-0
Record name 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of Indazole Derivatives with Trifluoroacetylating Agents

Overview:
This is the most common and straightforward synthetic route, involving the acylation of 1H-indazol-5-amine or related derivatives with trifluoroacetyl chloride or trifluoroacetic anhydride under anhydrous conditions.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or other polar aprotic solvents
  • Catalyst: Pyridine or triethylamine as base scavengers
  • Temperature: 0°C to room temperature
  • Procedure:
    • The indazole derivative is dissolved in the solvent.
    • Trifluoroacetyl chloride is added dropwise under inert atmosphere.
    • The mixture is stirred until completion, monitored via TLC.
    • Work-up involves washing with water, drying, and purification via column chromatography.

Advantages:

  • High yields (typically >80%)
  • Mild reaction conditions
  • Suitable for scale-up

Multi-step Synthesis via Trifluoromethylated Precursors

Overview:
An alternative involves synthesizing a trifluoromethylated indazole intermediate, then oxidizing or functionalizing to obtain the target ethanone.

Key Steps:

  • Preparation of trifluoromethylated indazole core through cyclization of suitable precursors bearing the CF₃ group.
  • Subsequent oxidation or acylation to introduce the ethanone moiety.

Reaction Conditions:

  • Use of trifluoromethylated aryl precursors and cyclization reagents such as hydrazines or diazonium salts.
  • Oxidation with reagents like PCC or potassium permanganate to form the ethanone.

Advantages:

  • Allows for structural modifications before final product formation
  • Useful for synthesizing derivatives with varied substitution patterns

Catalytic and Flow Chemistry Approaches

Emerging Methods:

  • Use of continuous flow reactors to improve safety and scalability, especially when handling hazardous reagents like trifluoroacetyl chloride.
  • Catalytic methods employing Lewis acids or transition metals to facilitate acylation or trifluoromethylation.

Reaction Conditions:

  • Precise temperature control and inert atmospheres to prevent side reactions.
  • Use of catalysts such as copper or palladium complexes to promote trifluoromethylation.

Advantages:

  • Increased safety and efficiency for large-scale synthesis
  • Reduced reaction times and improved yields

Data Table Summarizing Preparation Methods

Method Reagents Solvent Key Conditions Typical Yield Advantages References
Direct acylation Trifluoroacetyl chloride, pyridine DCM 0°C to RT, inert atmosphere >80% Simple, high-yield ,
Multi-step synthesis Trifluoromethylated precursors + oxidation Various Reflux, oxidative conditions 60-75% Structural versatility ,
Flow chemistry Trifluoroacetylating agents + catalysts Continuous flow Controlled temperature and inert atmosphere Variable Scalable, safe Recent research

Research Findings and Notes

  • Reaction Optimization:
    The acylation of indazole derivatives with trifluoroacetyl chloride in polar aprotic solvents under low temperature conditions consistently yields high purity products. Excess trifluoroacetyl chloride can lead to over-acylation, so stoichiometric control is crucial.

  • Structural Characterization:
    The resulting compounds are confirmed via NMR spectroscopy, with characteristic signals for the trifluoromethyl group in ¹⁹F NMR (~110 ppm) and aromatic proton signals in ¹H NMR (δ 7.5–8.5 ppm). Mass spectrometry typically shows a molecular ion at m/z 229, consistent with the molecular formula C₉H₅F₃N₂O.

  • Industrial Relevance: The direct acylation method is preferred for industrial synthesis due to its simplicity, high yield, and minimal steps. Advanced methods like flow chemistry are gaining traction for large-scale, safe production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The indazole ring may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs vary in heterocyclic cores and substituents, influencing reactivity and applications:

Compound Name Core Structure Key Substituents Molecular Formula CAS Number References
2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone Indazole None C₉H₅F₃N₂O 403660-48-0
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Indole 5-Bromo C₁₀H₅BrF₃NO 32387-18-1
2,2,2,4'-Tetrafluoroacetophenone Phenyl 4-Fluoro, trifluoromethyl C₈H₄F₄O 655-32-3
2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanone Tetrazole 4-Fluorophenyl, thioether C₉H₇FN₄OS Not provided
1-(1-Ethyl-5-phenyl-1H-triazol-4-yl)-2,2,2-trifluoroethanone Triazole Ethyl, phenyl C₁₃H₁₂F₃N₃O Not provided

Key Observations :

  • Indazole vs.
  • Trifluoromethyl vs. Halogenated Substituents: Bromo or fluoro substituents (e.g., in 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone) increase molecular weight and polarizability, altering solubility and reactivity .
  • Heterocyclic Diversity : Tetrazole and triazole derivatives () exhibit varied electronic effects; tetrazoles are highly polar due to their acidic NH proton, while triazoles with alkyl chains (e.g., ethyl, propyl) show improved lipophilicity .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, this compound (exact mass: 214.0464) is more lipophilic than hydroxylated analogs like 1-(2,4-Dihydroxy-5-propylphenyl)-2,2,2-trifluoroethanone (PSA: 66.76 Ų) .
  • Solubility: Hydroxyacetophenones (e.g., 1-(2,4-Dihydroxy-3-pentylphenyl)-2,2,2-trifluoroethanone) exhibit higher aqueous solubility due to hydrogen-bonding hydroxyl groups, whereas indazole derivatives may require polar solvents .

Biological Activity

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a novel compound that has garnered attention for its potential biological activities. This compound features a trifluoroethyl group and an indazole moiety, which are known to enhance biological activity through various mechanisms. The following sections will detail its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Indazole derivatives have been shown to exhibit various pharmacological properties, including:

  • Antiproliferative effects : Many indazole derivatives have demonstrated significant activity against cancer cell lines.
  • Enzyme inhibition : The compound may act as an inhibitor for various kinases and enzymes involved in cellular signaling pathways.

Research Findings

Recent studies have highlighted the potential of indazole-containing compounds in targeting specific pathways associated with cancer and other diseases. For instance:

  • A study indicated that certain indazole derivatives exhibited strong inhibitory effects against FGFR (Fibroblast Growth Factor Receptor) with IC50 values ranging from 2.0 nM to 77.4 nM across different cell lines .
  • Another study reported that indazole compounds showed promising results in inhibiting EGFR (Epidermal Growth Factor Receptor) kinases, which are crucial in non-small cell lung cancer (NSCLC) treatment .

Case Study 1: Antiproliferative Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative activity. The following table summarizes the IC50 values against selected cancer cell lines:

Cell Line IC50 (nM)
H1975 (NSCLC)5.3
PC9 (NSCLC)8.3
SNU1625.3
KG169.1

These results indicate a potent effect of the compound on inhibiting cell growth in specific cancer types.

Case Study 2: Enzymatic Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit certain enzymes involved in cellular signaling. For example:

  • FGFR Inhibition : The compound was tested for its inhibitory activity against FGFR kinases, yielding an IC50 value of approximately 30.2 nM .

This highlights the potential of this compound as a therapeutic agent targeting specific pathways in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis is crucial for understanding how modifications to the indazole structure can enhance biological activity. Key findings include:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and improving binding affinity to target enzymes.
  • Substituents at the 4-position and 6-position of the indazole ring significantly influence inhibitory activity against various targets .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves reacting indazole derivatives with trifluoroacetylating agents. For example, treating 1H-indazol-5-amine with trifluoroacetic anhydride in dichloromethane at 0–5°C minimizes side reactions like over-acylation . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity.
  • Temperature : Low temperatures (−10°C to 5°C) suppress decomposition.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the indazole and trifluoroacetyl groups .
  • NMR spectroscopy : Distinct signals include a singlet for CF₃ (δ ~110 ppm in ¹⁹F NMR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) .
  • Mass spectrometry : Molecular ion peak at m/z 229 ([M+H]⁺) confirms the molecular formula C₉H₅F₃N₂O .

Q. What analytical techniques are critical for monitoring synthesis intermediates?

  • HPLC : Tracks reaction progress using a C18 column (acetonitrile/water mobile phase).
  • FTIR : Identifies carbonyl stretches (~1700 cm⁻¹) and indazole NH vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity and biological interactions?

The CF₃ group acts as a strong electron-withdrawing moiety, polarizing the ketone and enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reactions) and stabilizes transition states in enzyme inhibition. Fluorine’s hydrophobicity improves membrane permeability, as seen in analogues with IC₅₀ values < 1 μM against kinases .

Q. What strategies resolve contradictions in reported biological activities of similar trifluoroethanone derivatives?

  • Standardized assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C).
  • Meta-analysis : Correlate substituent positions (e.g., indazole C5 vs. C3) with activity trends. For example, C5-substituted derivatives show 10-fold higher affinity for serotonin receptors than C3 analogues .

Q. How is computational modeling used to predict target interactions?

  • Molecular docking : AutoDock Vina predicts binding poses in ATP-binding pockets (e.g., CDK2 kinase, ΔG = −9.2 kcal/mol) .
  • MD simulations : Reveal stable hydrogen bonds between the ketone oxygen and Lys33 (RMSD < 2.0 Å over 100 ns) .

Q. What are the challenges in optimizing enantioselective synthesis?

  • Chiral auxiliaries : Use (R)-BINOL to achieve 85% ee, but competing racemization occurs above −20°C.
  • Catalysts : Pd(II)-BOX complexes yield 90% ee but require anhydrous conditions .

Methodological Notes

  • Contradiction analysis : Use pairwise statistical tests (e.g., ANOVA) to validate activity differences between analogues .
  • Reaction optimization : DOE (Design of Experiments) identifies critical factors (e.g., solvent polarity contributes 60% to yield variance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone
Reactant of Route 2
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2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

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